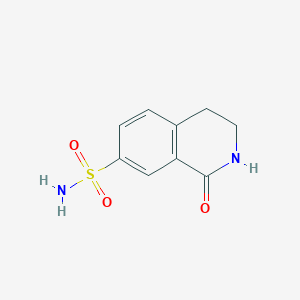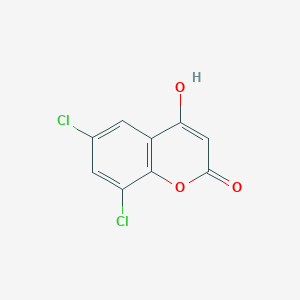
6,8-Dichloro-4-hydroxycoumarin
Overview
Description
6,8-Dichloro-4-hydroxycoumarin, also known as Dicoumarol, is a chemical compound with anticoagulant properties . It is a derivative of coumarin and has been used as a rat poison in the past . Dicoumarol works by inhibiting the synthesis of vitamin K in the liver, which is essential for blood clotting .
Synthesis Analysis
Several methods for the synthesis of 4-hydroxycoumarin have been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . An efficient approach for the direct synthesis of alkylated 4-hydroxycoumarin derivatives via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins has been developed .Molecular Structure Analysis
The molecular formula of this compound is C9H4Cl2O3 . The molecular weight is 231.03 . The SMILES string is OC1=CC (=O)Oc2c (Cl)cc (Cl)cc12 .Chemical Reactions Analysis
Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is a major concern . Advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products .Physical and Chemical Properties Analysis
This compound is a solid . The empirical formula is C9H4Cl2O3 .Scientific Research Applications
Cytoskeletal Disorganization and Anti-Melanoma Potential
A study revealed that 4-Hydroxycoumarin caused disorganization of the actin cytoskeleton in melanoma cells (B16-F10) but not in non-malignant fibroblastic cells (B82), leading to reduced adhesion to extracellular matrix proteins and decreased motility. This finding is crucial because the adhesion of tumor cells to the extracellular matrix is a key step in the metastatic process, indicating the potential of 4-Hydroxycoumarin as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).
Fluorescence Imaging and Dye Synthesis
6,8-Difluoro-7-hydroxycoumarin derivatives have been synthesized for use as fluorescence imaging dyes, particularly for bioconjugation. This synthesis provides a practical and cost-effective alternative to commercially available dyes, which are often prohibitively expensive for research laboratories (Kerkovius & Ménard, 2016).
Photolabile Protecting Group in Chemistry
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones, demonstrating its utility in the controlled release of these compounds (Lu et al., 2003).
Diversification in Synthetic Organic Chemistry
4-Hydroxycoumarin serves as a basic skeleton for various bioactive compounds and is a useful synthon in synthetic organic chemistry. The palladium-catalyzed C3-selective mono-arylation of 4-hydroxycoumarin enables the creation of a chemical library through rapid diversification (Yakushiji et al., 2014).
Spectral and Chemical Properties in Material Sciences
4-Hydroxycoumarins, known for their applications as drugs and herbicides, display interesting spectral and chemical properties. The synthesis of new 4-hydroxycoumarins with specific side chains was carried out, and their spectral behavior was thoroughly investigated, showcasing their potential in material sciences (Stanchev et al., 2008).
Mechanism of Action
Target of Action
- 6,8-Dichloro-4-hydroxycoumarin interacts with specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes catalyze the conjugation of the compound with glucuronic acid. This conjugation reaction plays a crucial role in detoxification and elimination of the compound from the body.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
6,8-Dichloro-4-hydroxycoumarin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme system, particularly CYP2A6, which is involved in the hydroxylation of coumarins . This interaction leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways. Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine, a neurotransmitter .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, it has been observed to decrease cell viability and proliferation while increasing cell adhesion . This compound also influences gene expression, leading to the downregulation of Ki-67, a marker for cell proliferation, and the upregulation of MMP-2 and MMP-9, which are involved in extracellular matrix remodeling . These effects suggest that this compound can modulate cell signaling pathways and cellular metabolism, potentially making it useful in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including continued inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing cell proliferation and modulating gene expression . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . The hydroxylation of this compound by CYP2A6 leads to the formation of metabolites that can participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the cell, affecting cellular functions and processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound is crucial for its role in regulating cellular processes and functions .
Properties
IUPAC Name |
6,8-dichloro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFNVWYTUVIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715867 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36051-82-8 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


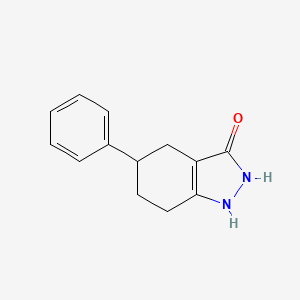
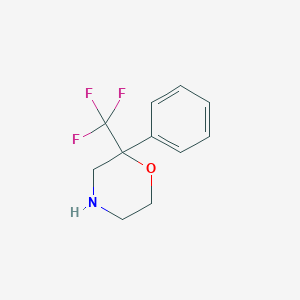
![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)

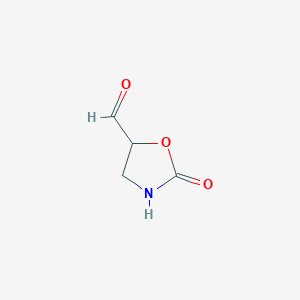

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)
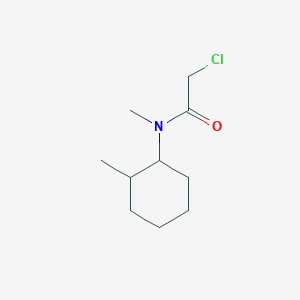
![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
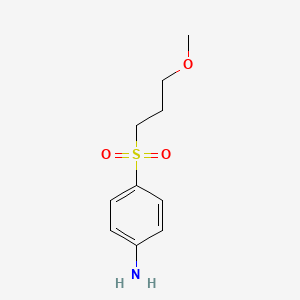
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)
